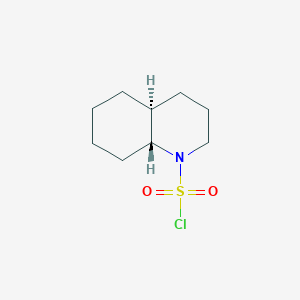
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans: is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the decahydroquinoline ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically involves the reaction of decahydroquinoline with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Sulfonic acid derivatives.
科学的研究の応用
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
類似化合物との比較
- rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate
- rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans
- rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans
Comparison: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. For example, rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate contains a carboxylate group, while rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans has fluorine atoms, and rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans contains a chloroethanone group. These differences in functional groups result in varying chemical properties and applications.
特性
分子式 |
C9H16ClNO2S |
|---|---|
分子量 |
237.75 g/mol |
IUPAC名 |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |
InChIキー |
BNQYEMFKTOEOFX-DTWKUNHWSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |
正規SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



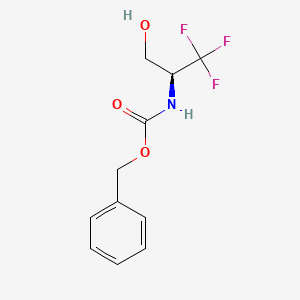
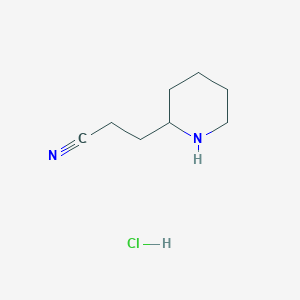
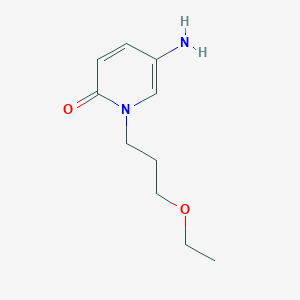

![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
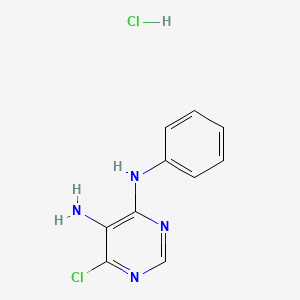
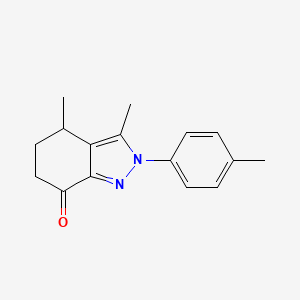

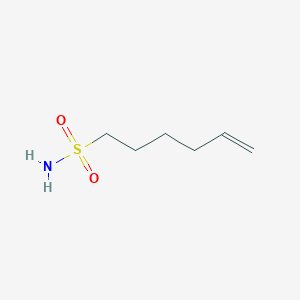

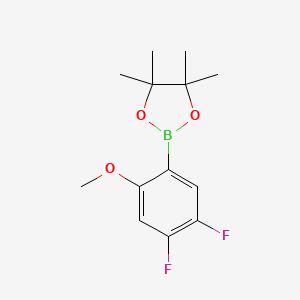
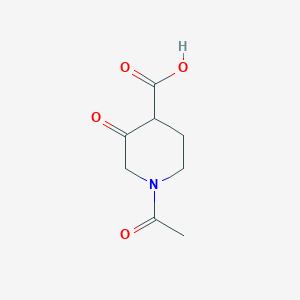
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
